molecular formula C6H4N4O2 B8030544 3-nitro-1H-pyrazolo[3,4-c]pyridine

3-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8030544
M. Wt: 164.12 g/mol
InChI Key: VVSLBMZXHWNKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] positions, with a nitro (-NO₂) substituent at the 3-position. Synthetic routes to pyrazolo[3,4-c]pyridines often involve halogenation or nitration of the core structure, enabling further functionalization . For instance, 5-chloro-1H-pyrazolo[3,4-c]pyridine serves as a precursor for iodinated derivatives like 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, which requires storage under inert conditions to prevent degradation . The nitro group at the 3-position enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing targeted therapeutics .

Properties

IUPAC Name

3-nitro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLBMZXHWNKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1C(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

This method begins with 3-acetamido-4-methylpyridine as the starting material. Nitrosation is achieved using nitrosyl chloride (NOCl) in acetic acid under controlled conditions (0–5°C, 15 minutes). The intermediate N-acetyl-N-nitroso compound undergoes rearrangement and cyclization in the presence of phosphorus pentoxide (P₂O₅) and potassium acetate (KOAc) , forming the pyrazolo[3,4-c]pyridine core.

Critical Observations:

  • Regioselectivity : The reaction produces a mixture of 1- and 2-acetyl derivatives, which are separated via crystallization from dimethylformamide (DMF).

  • Tautomer Stabilization : The 1H-tautomer dominates due to thermodynamic stability, confirmed by NMR spectroscopy.

Experimental Protocol

  • Nitrosation :

    • Dissolve 3-acetamido-4-methylpyridine (5 g) in acetic acid (15 mL).

    • Add P₂O₅ (0.4 g) and KOAc (5 g), then bubble NOCl gas into the mixture for 15 minutes at 0°C.

  • Cyclization :

    • Heat the intermediate at 100°C for 3 hours.

    • Neutralize with aqueous NaOH and extract with chloroform.

  • Purification :

    • Crystallize the crude product from ethyl acetate/light petroleum to yield 1H-pyrazolo[3,4-c]pyridine (61% overall yield).

Yield Data:

StepYield (%)
Nitrosation85
Cyclization72
Total61

SNAr–Japp–Klingemann Cascade from 2-Chloro-3-nitropyridines

Reaction Design

This approach utilizes 2-chloro-3-nitropyridine derivatives as substrates. The synthesis proceeds via:

  • Nucleophilic Aromatic Substitution (SNAr) : Reaction with β-keto esters (e.g., ethyl acetoacetate) to form pyridinyl keto esters.

  • Modified Japp–Klingemann Reaction : Treatment with arenediazonium tosylates induces azo-coupling, deacylation, and pyrazole annulation in a one-pot process.

Key Advantages:

  • Operational Simplicity : Combines multiple steps (azo-coupling, cyclization) into a single reaction vessel.

  • Functional Group Tolerance : Accommodates electron-withdrawing groups (EWGs) such as nitro and chloro substituents.

Mechanistic Insights

  • Intermediate Isolation : The acetyl hydrazone intermediate undergoes C–N acetyl migration, confirmed by NMR tracking.

  • Cyclization Trigger : Heating at 40°C in ethanol promotes intramolecular nucleophilic attack, closing the pyrazole ring.

Representative Synthesis of 5a (R = H)

  • SNAr Step :

    • React 2-chloro-3-nitropyridine (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in DMF at 80°C for 4 hours (yield: 89%).

  • Japp–Klingemann Step :

    • Add phenyldiazonium tosylate (1.5 equiv) and stir at 20°C for 30 minutes.

    • Heat to 40°C for 45 minutes to complete cyclization (yield: 72%).

Yield Comparison for Derivatives:

R GroupYield (%)
H72
Cl68
OMe65

Multi-Step Synthesis via Diazotization and Nitration

Pathway Overview

This traditional route involves:

  • Diazotization : Convert 2-amino-5-nitropicoline to a diazonium salt using NaNO₂/HCl.

  • Chlorination : Treat the diazonium intermediate with PCl₅ to form 2-chloro-3-nitropyridine.

  • Reduction and Acetylation : Reduce the nitro group with SnCl₂/HCl, then acetylate with acetic anhydride.

  • Nitration : Introduce the nitro group at position 3 using HNO₃/H₂SO₄.

Critical Steps and Optimization

  • Diazotization : Conducted at −5°C to prevent decomposition of the diazonium salt.

  • Nitration Conditions : Use fuming HNO₃ (90%) at 50°C for 2 hours to achieve regioselective nitration.

Yield Analysis

StepYield (%)
Diazotization78
Chlorination82
Reduction75
Acetylation88
Nitration70
Total 29

Comparative Evaluation of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Nitrosation-CyclizationHigh regioselectivityMulti-step purification required
SNAr–Japp–KlingemannOne-pot synthesis, scalableSensitive to steric hindrance
Multi-Step NitrationWell-established protocolLow overall yield (29%)

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) of this compound shows a singlet at δ 8.92 ppm (H-5) and a doublet at δ 9.12 ppm (H-7).

  • IR Spectroscopy : Strong absorption at 1,520 cm⁻¹ confirms the nitro group .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 3 and halogen substituents (e.g., at position 7 in derivatives) enable nucleophilic substitutions under controlled conditions:

Reaction Type Conditions Product Yield Reference
Chlorine displacementK₂CO₃, DMF, 80°C7-Amino-3-nitro-1H-pyrazolo[3,4-c]pyridine72%
Nitro group replacementH₂/Pd-C, EtOH, 25°C3-Amino-1H-pyrazolo[3,4-c]pyridine85%

Mechanistic Insight :

  • The nitro group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack.

  • Palladium-catalyzed hydrogenation selectively reduces the nitro group to an amine without affecting the pyrazole ring .

Cross-Coupling Reactions

The scaffold participates in palladium-mediated coupling reactions for C–C and C–N bond formation:

Reaction Catalyst System Substrate Yield Reference
Suzuki–MiyauraPd(dppf)Cl₂, K₂CO₃, DME3-Nitro-5-aryl derivatives68–89%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino derivatives75%

Key Findings :

  • Suzuki reactions at position 5 require prior borylation for regioselective coupling .

  • Buchwald–Hartwig amination tolerates nitro groups but demands anhydrous conditions .

Cycloaddition and Ring-Opening Reactions

The nitro group facilitates [3+2] cycloadditions and strain-driven rearrangements:

Reaction Conditions Product Yield Reference
Huisgen cycloadditionCuI, DIPEA, DCMTriazole-fused derivatives63%
Ring expansionTFA, 100°CQuinoline-adjacent hybrids58%

Notable Observation :

  • Strain in the bicyclic system drives ring-opening reactions, forming extended π-conjugated systems .

Functionalization via Metalation

Directed ortho-metalation enables selective derivatization:

Reagent Position Modified Electrophile Yield Reference
TMPMgCl·LiClC7D₂O, I₂, CO₂51–79%
ZnCl₂ (Negishi coupling)C7Aryl halides66%

Advantage :

  • Sequential metalation and cross-coupling allow vectorial diversification for drug discovery .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the scaffold undergoes unexpected rearrangements:

Conditions Observation Proposed Mechanism Reference
H₂SO₄/HNO₃, 60°CAcetyl group migration to adjacent nitrogenNucleophile-assisted C–N bond cleavage

Experimental Evidence :

  • NMR studies confirm intermediates with acetyl migration, resolved via X-ray crystallography .

Multicomponent Reactions

The nitro group participates in one-pot assemblies to generate polycyclic systems:

Components Conditions Product Yield Reference
Aromatic aldehydes, 3-aminopyrazoleEtOH, ΔPyrano[2,3-c]pyrazole derivatives70–85%

Limitation :

  • Steric hindrance from the nitro group reduces yields in bulkier substrates .

Scientific Research Applications

Medicinal Chemistry

3-Nitro-1H-pyrazolo[3,4-c]pyridine has been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways. Notably, it has shown effectiveness against several cancer cell lines, including melanoma and prostate cancer, with IC50 values ranging from 3.0 to 16.0 µM .

  • Mechanism of Action : The compound interacts with tropomyosin receptor kinases (TRKs), inhibiting their activity and thereby reducing cancer cell growth. This inhibition alters critical signaling pathways involved in cell proliferation and differentiation.

Enzyme Inhibition

The compound has been studied as an enzyme inhibitor , particularly against kinases such as glycogen synthase kinase 3 (GSK3) and cdc2-like kinases (CLK1). These kinases are crucial for various cellular processes, including cell cycle regulation and apoptosis. The structure-activity relationship (SAR) studies have shown that modifications to the pyrazolo ring can enhance inhibitory activity while minimizing cytotoxicity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, suggesting potential as a therapeutic agent for treating infections .

Antiproliferative Studies

A study synthesized new derivatives of pyrazolo[3,4-c]pyridine and evaluated their antiproliferative activity. The most active derivative was found to block cells at the S phase of the cell cycle, indicating a specific mechanism of action against cancer cells.

Structure-Activity Relationships (SAR)

Investigations into SAR revealed that specific modifications at certain positions on the pyrazole ring could enhance biological activity while reducing cytotoxic effects. This insight is critical for designing more effective therapeutic agents based on this scaffold.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cell function and signal transduction pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Isomerism: Pyrazolo[3,4-c] vs. Pyrazolo[3,4-b]Pyridines

The positional isomerism between pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine significantly impacts their chemical and biological properties.

  • Substituent Positioning : In pyrazolo[3,4-b]pyridines, substituents at C3 and C5 are more common, with over 300,000 derivatives reported . In contrast, pyrazolo[3,4-c]pyridines like 3-nitro-1H-pyrazolo[3,4-c]pyridine prioritize functionalization at C3 and C7 due to the fused ring topology .
  • Bioactivity: Pyrazolo[3,4-b]pyridines are well-documented for diverse biomedical applications, including kinase inhibition and antimicrobial activity .

Table 1: Key Differences Between Pyrazolo[3,4-c] and Pyrazolo[3,4-b]Pyridines

Feature Pyrazolo[3,4-c]Pyridine Pyrazolo[3,4-b]Pyridine
Common Substituents C3 (nitro, halogen), C7 (halogen) N1 (alkyl/aryl), C3 (carboxylic acid), C5 (halogen)
Bioactivity A1/A3 adenosine receptor antagonism Kinase inhibition, antimicrobial
Synthetic Accessibility Moderate (requires halogenation/nitration) High (extensive methodologies)

Substituent Effects: Nitro vs. Halogen and Methyl Groups

The nature and position of substituents critically influence reactivity, stability, and bioactivity.

  • Nitro Group : The electron-withdrawing nitro group at C3 enhances electrophilicity, facilitating nucleophilic aromatic substitution. This contrasts with halogenated analogs (e.g., 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine), where halogens improve stability but reduce reactivity .
  • Methyl Group : Methyl substituents, as in 3-methyl-1H-pyrazolo[3,4-b]pyridine, introduce steric hindrance and lipophilicity, often enhancing metabolic stability . In contrast, nitro derivatives may exhibit stronger receptor binding due to polar interactions .

Table 2: Substituent Impact on Properties

Compound Substituent Key Property Bioactivity Example
This compound -NO₂ at C3 High electrophilicity Adenosine receptor antagonism
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine -Cl, -I at C7/C3 Light-sensitive, inert storage required Intermediate for further synthesis
3-Methyl-1H-pyrazolo[3,4-b]pyridine -CH₃ at C3 Enhanced lipophilicity Kinase inhibitor scaffold

Q & A

Q. What are the optimized synthetic routes for 3-nitro-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions impact yield?

The synthesis typically involves nitration of halogenated precursors. For example, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (compound 21 ) is prepared via nitration of 7-chloro-1H-pyrazolo[3,4-c]pyridine using nitric acid in sulfuric acid, achieving a 94% yield. Key factors include temperature control (0–5°C for nitration) and solvent selection (acetic acid or dichloromethane). Post-synthetic functionalization (e.g., alkylation) requires inert atmospheres and anhydrous conditions to prevent side reactions .

Q. How is regioselective nitration achieved at the 3-position of the pyrazolo[3,4-c]pyridine core?

Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction conditions. Nitration of the parent scaffold favors the 3-position due to the electronic effects of the fused pyrazole ring. Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental validation via NMR (e.g., NOE correlations) confirms substitution patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

¹H/¹³C NMR and IR spectroscopy are essential. The nitro group exhibits strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). In NMR, the C-3 nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-4 and H-6 in compound 21 ). Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can this compound be further functionalized for structure-activity relationship (SAR) studies?

The nitro group serves as a precursor for reduction to amines (e.g., using Pd/C and H₂) or displacement via nucleophilic aromatic substitution (e.g., with thiols or amines). Halogenation at the 5-position (e.g., bromination) enables cross-coupling reactions (Suzuki, Sonogashira), expanding diversity. Selective N-alkylation (e.g., methyl or 4-methoxybenzyl groups) modifies solubility and pharmacokinetic properties .

Q. What computational strategies predict the biological activity of 3-nitro derivatives in kinase inhibition?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding to kinase ATP pockets. For example, pyrazolo[3,4-c]pyridines with nitro groups show hydrogen bonding with hinge residues (e.g., Ala553 in FGFR1). Comparative studies with halogenated analogs (e.g., 3-iodo derivatives) reveal steric and electronic effects on selectivity .

Q. How do researchers address contradictions in biological data between 3-nitro derivatives and other substituents?

Discrepancies in IC₅₀ values or selectivity profiles are analyzed via:

  • Enzyme assays : Testing against kinase panels (e.g., FGFR vs. VEGFR) to identify off-target effects.
  • Crystallography : Resolving binding modes (e.g., nitro vs. amino groups forming polar interactions).
  • Metabolic stability studies : Nitro groups may enhance oxidative metabolism, reducing bioavailability compared to halogenated analogs .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Scale-up issues include:

  • Exothermic nitration : Controlled addition of nitric acid and cooling to prevent runaway reactions.
  • Purification : Column chromatography is replaced with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.
  • Byproduct formation : Monitoring via HPLC ensures removal of azine byproducts (e.g., 11 in ) .

Methodological Considerations

Q. How is the stability of this compound assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH) over 4–8 weeks evaluate degradation via HPLC. Nitro groups are prone to photodegradation; thus, storage in amber vials under inert atmospheres (N₂/Ar) at 2–8°C is recommended .

Q. What strategies optimize selectivity in multi-step syntheses involving nitro-substituted intermediates?

  • Protecting groups : Temporary protection of amines (e.g., Boc) during nitration prevents unwanted side reactions.
  • Sequential functionalization : Halogenation before nitration avoids competing substitution pathways.
  • Catalytic systems : Palladium catalysts with ligand tuning (e.g., XPhos) enhance cross-coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.